REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[C:9](\[CH2:14][NH:15]S(C2C=CC(C)=CC=2)(=O)=O)/[C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.C(OI(OC(=O)C)C1C=CC=CC=1)(=O)C.II.C([O-])([O-])=O.[K+].[K+]>ClCCCl.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([CH:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[CH:14]=[N:15]2)=[CH:4][CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)/C=C(/C(=O)OC)\CNS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
995 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(C1=CC=CC=C1)OC(C)=O
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 120° C. for 6 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
the organics were washed with three portions of H2O
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography (40 g of silica gel eluting with 0-40% EtOAc in hexanes over 45 minutes)
|
Duration
|
45 min
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(C=NC2=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 15.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |